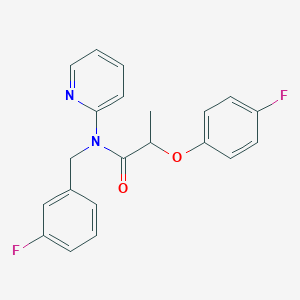![molecular formula C15H18N4O7S2 B11314629 2-hydroxy-N-[4-(morpholin-4-ylsulfonyl)benzyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11314629.png)
2-hydroxy-N-[4-(morpholin-4-ylsulfonyl)benzyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonamide group, and a dihydropyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[4-(morpholin-4-ylsulfonyl)benzyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps, including the formation of the dihydropyrimidine core, the introduction of the sulfonamide group, and the attachment of the morpholine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-N-[4-(morpholin-4-ylsulfonyl)benzyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N-[4-(morpholin-4-ylsulfonyl)benzyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N-[4-(morpholin-4-ylsulfonyl)benzyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-hydroxy-5-(morpholin-4-ylsulfonyl)benzoic acid
- 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides
Uniqueness
Compared to these similar compounds, 2-hydroxy-N-[4-(morpholin-4-ylsulfonyl)benzyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and potentially exhibit different biological activities, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C15H18N4O7S2 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C15H18N4O7S2/c20-14-13(10-16-15(21)18-14)27(22,23)17-9-11-1-3-12(4-2-11)28(24,25)19-5-7-26-8-6-19/h1-4,10,17H,5-9H2,(H2,16,18,20,21) |
InChI-Schlüssel |
KIIUVCWGLGUPFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CNC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,9-dimethyl-7-(3-methylphenyl)-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11314556.png)
![2-{2-[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B11314565.png)
![5-(4-bromophenyl)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11314566.png)
![N-[2-(Piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide](/img/structure/B11314568.png)

![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11314578.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11314586.png)
![2-(4-fluorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B11314591.png)

![4-ethoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11314600.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314605.png)
![1,3-dimethyl-5-({[4-(morpholin-4-yl)phenyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11314619.png)
![3-ethoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11314635.png)
